
dTRIM24
Übersicht
Beschreibung
dTRIM24: ist eine synthetische organische Verbindung, die als Degrader des Chromatin-modifizierenden Enzyms TRIM24 fungiert. Es ist ein Hybridmolekül, das aus einem TRIM24-bindenden Liganden (abgeleitet von ACS-9571) und einem Von-Hippel-Lindau (VHL)-bindenden Liganden (VL-269) besteht. Diese Verbindung ist besonders effektiv bei der Verdrängung von TRIM24 aus Chromatin im Vergleich zu seinem ursprünglichen TRIM24-Bromodomen-Bindungsliganden IACS-9571 .
Wissenschaftliche Forschungsanwendungen
Acute Leukemia
dTRIM24 has been identified as a novel dependency in acute leukemia. Studies have demonstrated that the degradation of TRIM24 using this compound leads to:
- Enhanced Anti-Proliferative Effects : Compared to bromodomain inhibition alone, this compound significantly reduces cell proliferation and induces apoptosis in leukemia cell lines such as MOLM-13. This effect is attributed to sustained depletion of TRIM24 over time .
- Altered Gene Expression : RNA sequencing analyses reveal that this compound treatment results in the upregulation of tumor suppressor genes while downregulating oncogenic pathways, indicating its potential as a therapeutic agent .
Glioblastoma
Recent research has highlighted the effectiveness of this compound in targeting glioblastoma stem cells. Key findings include:
- Inhibition of Cell Propagation : Both this compound and IACS-9571 effectively reduce the proliferation of patient-derived glioblastoma stem cells (GSCs). The treatment also diminishes tumorsphere formation and expression of stemness markers such as SOX2 and Nestin .
- Mechanistic Insights : The inhibitory effects are partially mediated through the suppression of the TRIM24-SOX2 axis, underscoring the importance of TRIM24 in maintaining GSC characteristics .
HIV Reactivation Studies
Interestingly, this compound has been explored for its role in HIV research. It was found that:
- Differential Effects on HIV Expression : In Jurkat T cells, treatment with this compound led to degradation of TRIM24 and subsequent reactivation of latent HIV-1 provirus, suggesting its potential utility beyond oncology .
Comparative Analysis with Other Compounds
To understand the efficacy of this compound relative to other TRIM24-targeting agents, a comparative analysis was conducted:
Case Study 1: Acute Leukemia
In a study involving MOLM-13 cells treated with this compound:
- Results : Significant reduction in cell viability was observed within 4 hours post-treatment, with sustained effects noted over 72 hours.
- Gene Expression Analysis : RNA-seq revealed upregulation of genes associated with tumor suppression and downregulation of MYC target genes, indicating a shift towards a less aggressive phenotype .
Case Study 2: Glioblastoma Stem Cells
In patient-derived GSC lines:
Wirkmechanismus
Target of Action
The primary target of dTRIM24 is the Tripartite Motif Containing 24 (TRIM24) protein . TRIM24 is a multidomain protein that functions as a co-regulator of transcription . It has been associated with the progression of various cancers, including glioblastoma (GBM) and neuroblastoma .
Mode of Action
This compound is a selective bifunctional degrader of TRIM24 . It is a hybrid molecule composed of a TRIM24-engaging ligand and a Von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand . This compound effectively displaces TRIM24 from chromatin more than the parent TRIM24 bromodomain binding ligand IACS-9571 . The recruitment of the VHL E3 ubiquitin ligase by this compound elicits potent and selective degradation of TRIM24 .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to suppress the TRIM24-SOX2 axis, which is crucial for the propagation and invasion of GBM stem cells . In neuroblastoma cells, knockout of TRIM24 alters genes and pathways related to neural differentiation and development by suppressing the LSD1/CoREST complex formation . Additionally, it activates the retinoic acid pathway .
Pharmacokinetics
It is known that this compound is a synthetic organic compound
Result of Action
The action of this compound leads to several molecular and cellular effects. It induces rapid and sustained proteasomal degradation of TRIM24 . This degradation has a pronounced effect on genome-wide transcription at TRIM24 target genes . This compound treatment suppresses growth to a greater extent than IACS-9571 and enhances Poly (ADP-ribose) polymerase (PARP) cleavage, indicating apoptosis .
Action Environment
It is known that the efficacy of this compound can be influenced by the cellular environment, such as the presence of other proteins and the state of the target cells
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von dTRIM24 beinhaltet die Konjugation eines TRIM24-Bromodomen-Liganden und eines VHL-E3-Ubiquitin-Ligase-Liganden. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Synthese des TRIM24-Bromodomen-Liganden: Der TRIM24-Bromodomen-Ligand wird durch eine Reihe organischer Reaktionen synthetisiert, darunter Amidbindungsbildung und Sulfonamidkopplung.
Synthese des VHL-Liganden: Der VHL-Ligand wird separat durch eine Reihe von Reaktionen synthetisiert, darunter Veresterung und Amidierung.
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise in Batchreaktoren hergestellt, gefolgt von der Reinigung durch Techniken wie Chromatographie und Rekristallisation .
Analyse Chemischer Reaktionen
Reaktionstypen: dTRIM24 durchläuft verschiedene chemische Reaktionen, darunter:
Abbau: This compound rekrutiert die VHL-E3-Ubiquitin-Ligase, was zum proteasomalen Abbau von TRIM24 führt.
Bindungsreaktionen: This compound bindet selektiv an die Bromodomen von TRIM24 und die VHL-E3-Ubiquitin-Ligase.
Häufige Reagenzien und Bedingungen:
Reagenzien: Häufige Reagenzien, die bei der Synthese von this compound verwendet werden, umfassen Amine, Carbonsäuren, Sulfonamide und Ester.
Hauptprodukte: Das Hauptprodukt, das aus der Abbaureaktion gebildet wird, ist das ubiquitinierte TRIM24, das anschließend vom Proteasom abgebaut wird .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Einzigartigkeit von this compound: this compound ist einzigartig in seiner Fähigkeit, TRIM24 selektiv durch Rekrutierung der VHL-E3-Ubiquitin-Ligase abzubauen. Dieser bifunktionale Degrader ist effektiver bei der Verdrängung von TRIM24 aus Chromatin und der Hemmung der Proliferation von Krebszellen im Vergleich zu seinen ursprünglichen Liganden, IACS-9571 und VL-269 .
Biologische Aktivität
dTRIM24 is a novel compound designed as a proteolysis-targeting chimera (PROTAC) that selectively degrades the TRIM24 protein. TRIM24, a member of the tripartite motif (TRIM) family, functions as a transcriptional regulator and has been implicated in various cancers, particularly hematological malignancies. This article explores the biological activity of this compound, focusing on its mechanisms, effects on gene expression, and potential therapeutic applications.
This compound is composed of the TRIM24 ligand IACS-9571 conjugated to a VHL (von Hippel-Lindau) ligand. This design allows this compound to recruit the VHL E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of TRIM24 in a dose- and time-dependent manner. The maximum degradation of TRIM24 occurs at concentrations around 5 µM .
The degradation mechanism contrasts with traditional bromodomain inhibitors, which do not effectively reduce TRIM24 levels or exert significant anti-proliferative effects. Studies show that this compound treatment leads to a more pronounced decrease in TRIM24 chromatin association compared to bromodomain inhibition alone .
Impact on Gene Expression
The biological activity of this compound extends beyond mere degradation; it significantly alters gene expression profiles. In studies involving MOLM-13 cells, a human leukemia cell line sensitive to TRIM24 loss, this compound treatment resulted in widespread transcriptional changes. Notably, genes typically repressed by TRIM24 were upregulated following degradation. This includes several putative tumor suppressors such as BCOR, ERV3, MZF1, and ID3 .
The gene expression analysis revealed that this compound treatment predominantly upregulates genes involved in chromatin remodeling and transcriptional regulation. In contrast, bromodomain inhibition with IACS-9571 was less effective in modulating these gene sets . The transcriptional response was characterized by downregulation of MYC target genes and master transcription factors like MYB and GATA2 in sensitive AML lines .
Case Study: Acute Leukemia
In acute leukemia models, this compound has been identified as a novel dependency. The degradation of TRIM24 using this compound resulted in significant anti-proliferative effects, highlighting its potential as a therapeutic agent. The study demonstrated that the sensitivity to this compound correlates with its impact on gene control, suggesting that targeting TRIM24 could be beneficial for patients with specific leukemic profiles .
Comparative Analysis: this compound vs. IACS-9571
Feature | This compound | IACS-9571 |
---|---|---|
Mechanism | Degrades TRIM24 via VHL ligase | Inhibits TRIM24 bromodomain |
Effect on TRIM24 | Significant reduction | Minimal effect |
Gene Expression Impact | Upregulates tumor suppressors | Limited transcriptional changes |
Anti-Proliferative Activity | Strong in leukemia models | Ineffective |
Therapeutic Potential
The findings surrounding this compound suggest its potential utility in cancer therapy, particularly for malignancies dependent on TRIM24 expression. The ability of this compound to induce widespread transcriptional changes and inhibit cell proliferation positions it as a promising candidate for further clinical development.
In addition to its application in leukemia, preliminary studies indicate that targeting TRIM24 may also be effective in other cancer types where it plays a role in tumorigenesis . For instance, research has shown that overexpression of TRIM24 is linked to aggressive breast cancer phenotypes, indicating that degradation strategies like those employed by this compound could provide therapeutic benefits in this context as well .
Eigenschaften
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[3-[[1,3-dimethyl-2-oxo-6-(3-propoxyphenoxy)benzimidazol-5-yl]sulfamoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H68N8O13S2/c1-8-20-75-40-12-10-13-41(28-40)76-47-30-45-44(61(6)54(69)62(45)7)29-43(47)60-78(70,71)42-14-9-11-38(26-42)51(66)56-19-21-72-22-23-73-24-25-74-33-48(65)59-50(55(3,4)5)53(68)63-32-39(64)27-46(63)52(67)57-31-36-15-17-37(18-16-36)49-35(2)58-34-77-49/h9-18,26,28-30,34,39,46,50,60,64H,8,19-25,27,31-33H2,1-7H3,(H,56,66)(H,57,67)(H,59,65)/t39-,46+,50-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQTXFIMYFMULC-OGOZKGDESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC=C1)OC2=CC3=C(C=C2NS(=O)(=O)C4=CC=CC(=C4)C(=O)NCCOCCOCCOCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N(C(=O)N3C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC(=CC=C1)OC2=CC3=C(C=C2NS(=O)(=O)C4=CC=CC(=C4)C(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N(C(=O)N3C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H68N8O13S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1113.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What makes Tripartite Motif Containing 24 (TRIM24) a viable target for glioblastoma treatment?
A1: TRIM24 is frequently overexpressed in glioblastoma, contributing to tumor growth and progression. [, ] Targeting TRIM24 with a degrader molecule, like the ones explored in the research, aims to inhibit its function and potentially impede tumor development. [, ]
Q2: How do the researched compounds interact with TRIM24 to achieve a therapeutic effect?
A2: One study investigates the use of Proteolysis Targeting Chimeras (PROTACs) designed to induce the degradation of TRIM24. [] These PROTACs work by bringing an E3 ubiquitin ligase into close proximity with TRIM24, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted degradation approach aims to reduce TRIM24 levels and potentially inhibit its oncogenic activity in glioblastoma. []
Q3: Have any specific PROTAC molecules demonstrated successful degradation of TRIM24?
A3: While the provided research highlights the potential of targeting TRIM24 for degradation, it does not provide specific details on the efficacy of any particular PROTAC molecule. [, , ] Further research is needed to identify and characterize effective PROTACs that can successfully degrade TRIM24 and demonstrate therapeutic benefits in preclinical models of glioblastoma.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.